2-(Tridecyloxy)ethanol

Catalog No.
S1533090
CAS No.
24938-91-8
M.F
C15H32O2
M. Wt
244.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tridecyloxy)ethanol

CAS Number

24938-91-8

Product Name

2-(Tridecyloxy)ethanol

IUPAC Name

2-tridecoxyethanol

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

InChI

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16/h16H,2-15H2,1H3

InChI Key

OJDDJQYSKDIXOE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCOCCO

Synonyms

branched isomer of emulphogene BC 720, emulphogene BC 720, polyoxyethylene 6-tridecyl ether, polyoxyethylene tridecyl ether, Renex 30

Canonical SMILES

CCCCCCCCCCCCCOCCO

2-(Tridecyloxy)ethanol is an organic compound with the molecular formula C15H32O2C_{15}H_{32}O_{2}. It belongs to the class of fatty alcohol ethoxylates and is primarily utilized as a surfactant due to its ability to significantly reduce the surface tension of liquids. This property makes it valuable in various formulations requiring emulsification, wetting, and dispersion. The compound features a tridecyloxy group attached to an ethanol backbone, contributing to its hydrophilic and hydrophobic characteristics, which enhance its effectiveness in diverse applications.

Here are some areas of scientific research where 2-(Tridecyloxy)ethanol is being investigated:

  • Material science: As a wetting agent and dispersant, 2-(Tridecyloxy)ethanol can improve the compatibility of different materials and aid in the formation of stable mixtures or suspensions. For instance, it can be used to disperse pigments or nanoparticles in coatings or inks [].
  • Biotechnology: 2-(Tridecyloxy)ethanol can act as a solubilizing agent to help dissolve hydrophobic (water-insoluble) molecules in aqueous solutions. This can be useful in various applications, such as drug delivery or the study of biological membranes [].
  • Environmental science: Research is ongoing to explore the potential environmental impacts of 2-(Tridecyloxy)ethanol, including its biodegradability and potential toxicity in aquatic ecosystems [].

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction: The compound can be reduced to yield alkanes.
  • Substitution: The hydroxyl group can be substituted with various functional groups.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as lithium aluminum hydride are typically employed.
  • Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

  • Oxidation: Produces tridecanoic acid or tridecanal.
  • Reduction: Yields tridecane.
  • Substitution: Forms tridecyl chloride.

The biological activity of 2-(Tridecyloxy)ethanol is largely attributed to its surfactant properties. It facilitates better mixing and dispersion of components in biological systems. This compound has been utilized in various biological applications, including sample preparation for microscopy and other analytical techniques. Its surfactant nature allows for improved interaction with both hydrophobic and hydrophilic molecules, making it effective in drug delivery systems.

The synthesis of 2-(Tridecyloxy)ethanol is typically achieved through the ethoxylation of tridecyl alcohol. The process involves:

  • Reaction of Tridecyl Alcohol with Ethylene Oxide: This reaction occurs under controlled conditions, often in the presence of a catalyst such as potassium hydroxide.
  • Industrial Production: In industrial settings, large-scale ethoxylation reactors are employed where tridecyl alcohol is continuously fed and reacted with ethylene oxide at elevated temperatures and pressures. The reaction conditions are meticulously monitored to achieve the desired degree of ethoxylation, which influences the properties of the final product .

Research on the interactions of 2-(Tridecyloxy)ethanol typically focuses on its surfactant properties, which allow it to interact effectively with both hydrophobic and hydrophilic substances. These interactions facilitate the formation of stable emulsions and dispersions, making it valuable in formulations that require consistent performance under varying conditions. Studies have shown that its unique balance of properties enables it to enhance the efficacy of various products, particularly in pharmaceutical and industrial applications.

Similar Compounds

  • Tridecyl Alcohol Ethoxylates: These compounds vary in their degree of ethoxylation but share similar surfactant properties.
  • Polyethylene Glycol Tridecyl Ethers: Another class of ethoxylated fatty alcohols with comparable applications.

Uniqueness

2-(Tridecyloxy)ethanol stands out due to its specific balance of hydrophobic and hydrophilic characteristics, which enhances its effectiveness in reducing surface tension and forming stable emulsions. Its tailored properties resulting from the specific degree of ethoxylation make it particularly suitable for diverse industrial and research applications. This uniqueness allows it to outperform other similar compounds in specific contexts where precise control over surface activity is required .

XLogP3

5.7

UNII

36KKG1IWMU

GHS Hazard Statements

Aggregated GHS information provided by 1297 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 14 of 1297 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1283 of 1297 companies with hazard statement code(s):;
H302 (25.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (91.43%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24938-91-8
38471-49-7

Wikipedia

Tridecyl ethyleneglycol monoether

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Emulsifying; Surfactant

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-tridecyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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